molecular formula C15H21N3O3S B5714553 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

Cat. No. B5714553
M. Wt: 323.4 g/mol
InChI Key: HBUUGERDBIBRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer research, neuroscience, and stem cell research. DAPT is a γ-secretase inhibitor, which means it inhibits the activity of γ-secretase enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) and the formation of amyloid β-peptides (Aβ).

Mechanism of Action

1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide works by inhibiting the activity of γ-secretase enzyme, which is responsible for the cleavage of APP and the formation of Aβ. By inhibiting this enzyme, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide reduces the formation of Aβ, which is a hallmark of Alzheimer's disease. In addition, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on γ-secretase and Notch signaling, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to inhibit the activity of other enzymes such as caspases and matrix metalloproteinases. 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its specificity for γ-secretase and Notch signaling, which allows for targeted inhibition of these pathways. Additionally, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is relatively easy to synthesize and has good solubility in water and organic solvents. However, one of the limitations of using 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several potential future directions for research on 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of interest is in developing more potent and selective inhibitors of γ-secretase and Notch signaling. Additionally, there is a need for more studies on the potential applications of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in regenerative medicine and neurodegenerative diseases. Finally, there is a need for more studies on the potential toxicity of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and its effects on different cell types.

Synthesis Methods

The synthesis of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the reaction of 2,4-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with piperidine-4-carboxylic acid to form 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is in cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects and is being studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to promote the differentiation of stem cells into specific cell types, which could have significant implications for regenerative medicine.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-20-11-3-4-12(13(9-11)21-2)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUUGERDBIBRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

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